molecular formula C12H17N3OS B7593756 1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea

1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea

Cat. No. B7593756
M. Wt: 251.35 g/mol
InChI Key: AJXVGIOQLYFIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea, also known as BU-224, is a compound that has gained attention in recent years due to its potential therapeutic applications. BU-224 is a selective positive allosteric modulator of the GABAB receptor, which plays a critical role in the regulation of neurotransmitter release and synaptic plasticity.

Mechanism of Action

1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The GABAB receptor plays a critical role in the regulation of neurotransmitter release and synaptic plasticity. This compound enhances the binding of GABA to the GABAB receptor, resulting in increased inhibitory signaling and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in GABA release in the prefrontal cortex, an increase in cAMP levels in the hippocampus, and an increase in the expression of BDNF in the amygdala. Additionally, this compound has been shown to reduce the expression of the immediate early gene c-Fos in the amygdala, which is associated with anxiety and stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea is its selectivity for the GABAB receptor, which reduces the potential for off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of this compound is its relatively low potency, which may require high doses for therapeutic effects.

Future Directions

There are several future directions for research on 1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea. One area of interest is the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective positive allosteric modulators of the GABAB receptor. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on neurotransmitter release and synaptic plasticity.

Synthesis Methods

The synthesis of 1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea involves a multi-step process that begins with the reaction of 2-aminothiazole with 2-bromobicyclo[2.2.1]heptane. This is followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal to form the corresponding aldehyde. The aldehyde is then reacted with urea in the presence of a base to yield this compound. The overall yield of this process is approximately 20%.

Scientific Research Applications

1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, this compound has been shown to reduce cocaine self-administration and reinstatement in animal models of addiction.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c16-12(14-7-11-13-3-4-17-11)15-10-6-8-1-2-9(10)5-8/h3-4,8-10H,1-2,5-7H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXVGIOQLYFIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)NCC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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